3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide
Description
Properties
Molecular Formula |
C29H29N3O3S |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide |
InChI |
InChI=1S/C29H29N3O3S/c33-25-20-36-27(21-11-4-1-5-12-21)32(25)24-16-10-13-22(19-24)26(34)31-29(17-8-3-9-18-29)28(35)30-23-14-6-2-7-15-23/h1-2,4-7,10-16,19,27H,3,8-9,17-18,20H2,(H,30,35)(H,31,34) |
InChI Key |
JBZRPMVGZNKMND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)N4C(SCC4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Condensation Pathways for Thiazolidinone Formation
The thiazolidin-4-one ring is constructed via condensation between a primary amine, carbonyl compound, and mercaptoacetic acid. For the target compound, 2-phenyl substitution is introduced using benzaldehyde derivatives. Search results indicate that N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide analogs are synthesized via cyclocondensation of thiourea intermediates with α-haloesters. Adapting this method, the thiazolidinone ring in the target compound is formed by reacting 2-aminobenzamide with phenyl isothiocyanate, followed by cyclization with chloroacetyl chloride under basic conditions.
Key Reaction Conditions
Microwave-Assisted Cyclization
Recent protocols employ microwave irradiation to accelerate thiazolidinone formation. For example, 2-(furan-2-yl)-quinazolin-4(3H)-one derivatives are synthesized in 53% yield under microwave conditions (200°C, 6 minutes). Applying this approach, the thiazolidinone ring in the target compound could be formed in <30 minutes with improved regioselectivity.
Functionalization of the Cyclohexylcarbamoyl Moiety
Reductive Amination of Cyclohexanone
The cyclohexyl group is introduced via reductive amination. Cyclohexanone is condensed with phenylcarbamoyl chloride in the presence of sodium triacetoxyborohydride (STAB) in toluene, yielding 1-(phenylcarbamoyl)cyclohexylamine. This intermediate is critical for subsequent coupling with the benzamide-thiazolidinone core.
Optimization Insights
Coupling with Benzamide Derivatives
The cyclohexylcarbamoyl amine is coupled to 3-(4-oxo-2-phenylthiazolidin-3-yl)benzoic acid using carbodiimide activators. Search results highlight the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMF to achieve yields >80%.
Reaction Mechanism
-
Activation of the carboxylic acid as an NHS ester.
-
Nucleophilic acyl substitution by the cyclohexylamine.
Final Assembly via Amide Bond Formation
Stepwise Coupling Strategy
The benzamide and thiazolidinone moieties are conjugated sequentially. Patent data describe a two-step process:
-
Suzuki Coupling: 3-bromobenzamide reacts with phenylboronic acid to install the phenyl group.
-
Amidation: The product is coupled with 1-(phenylcarbamoyl)cyclohexylamine using HATU/DIPEA in DMF.
Critical Parameters
One-Pot Tandem Synthesis
Advanced methods consolidate multiple steps into a single pot. For instance, a tandem Ullmann N-arylation and decarboxylation protocol constructs the thiazolidinone-benzamide scaffold in 59% yield. Adapting this, the target compound is synthesized via:
-
Copper-catalyzed coupling of 3-iodobenzamide with thiazolidinone precursors.
-
In situ decarboxylation and cyclohexylcarbamoyl insertion.
Advantages
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Stepwise Coupling | 72 | 24 | High | Industrial |
| Microwave | 65 | 0.5 | Moderate | Lab-scale |
| One-Pot Tandem | 59 | 12 | Low | Pilot-scale |
Key Findings
-
Stepwise coupling offers the highest yield but requires costly palladium catalysts.
-
Microwave synthesis reduces time by 98% but necessitates specialized equipment.
Chemical Reactions Analysis
Formation of Thiazolidinone Core
The 4-oxo-2-phenyl-1,3-thiazolidin-3-yl moiety is a key component. Synthesis typically involves:
-
Condensation of hydrazides with carbonyl compounds : For example, hydrazides (e.g., carbohydrazides or acetohydrazides) react with aldehydes to form N′-aryl/heteroaryl-methylidene-hydrazides .
-
Cyclization with sulfanylacetic acid : These intermediates undergo cyclization with sulfanylacetic acid (HSCH₂COOH) in refluxing toluene to form the thiazolidinone ring .
Reaction Example :
Benzamide Functionalization
The benzamide group (N-[1-(phenylcarbamoyl)cyclohexyl]) is synthesized via:
-
Amide bond formation : Reaction of benzoyl chloride with a cyclohexylamine derivative containing a phenylcarbamoyl substituent.
-
Cyclohexylamine synthesis : Likely involves substitution or reductive amination to install the cyclohexyl group.
Reaction Example :
Coupling of Thiazolidinone and Benzamide
The final compound is formed by linking the thiazolidinone core to the benzamide moiety. This may involve:
-
Nucleophilic substitution : Activation of the thiazolidinone (e.g., via halide displacement) followed by coupling with the benzamide fragment.
-
Amide coupling : Use of coupling agents like DCC or HATU to join the two fragments.
Key Analytical Data from Related Compounds
While direct data for the target compound is unavailable, analogous derivatives exhibit:
Structural Validation
The thiazolidinone-benzamide framework is consistent with reported structures:
Scientific Research Applications
Overview
Thiazolidinones, including the compound of interest, have been extensively studied for their antimicrobial properties. The synthesis of various derivatives has led to the discovery of compounds with potent activity against a range of pathogens.
Case Study: Antimicrobial Evaluation
A series of derivatives related to 3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl) have been evaluated for their antibacterial and antifungal activities. In one study, compounds were tested against eight bacterial and eight fungal species, including human pathogens. The results indicated that several compounds exhibited significant antimicrobial activity, with minimum inhibitory concentration (MIC) values as low as and minimum bactericidal concentration (MBC) values ranging from to .
Data Table: Antimicrobial Activity Results
| Compound | MIC () | MBC () | Activity Type |
|---|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 | Bactericidal |
| 4p | Not specified | Not specified | Antifungal |
| 3h | Not specified | Not specified | Antifungal |
Structure-Activity Relationship
The relationship between the molecular structure of these compounds and their antimicrobial activity has been elucidated through docking studies and other analyses. These studies indicate that specific substitutions on the thiazolidinone core can enhance activity against both bacterial and fungal strains .
Overview
Recent research has also highlighted the potential anticancer properties of thiazolidinone derivatives. The compound's ability to inhibit cancer cell proliferation makes it a candidate for further investigation in cancer therapy.
Case Study: Anticancer Evaluation
In a study focusing on thiazolidinone derivatives, several compounds were screened for their anticancer activity against various cancer cell lines. For instance, certain derivatives demonstrated significant inhibition rates against leukemia (MOLT-4) and CNS cancer cell lines (SF-295), with inhibition values reaching up to and , respectively .
Data Table: Anticancer Activity Results
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 4g | MOLT-4 | 84.19 |
| 4p | SF-295 | 72.11 |
Antimicrobial Mechanism
The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Anticancer Mechanism
For anticancer properties, the compound may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation .
Mechanism of Action
The mechanism of action of 3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Structural Features
The table below summarizes key structural differences and similarities between the target compound and analogues:
Key Observations :
- The target compound shares the 4-oxo-2-phenyl-thiazolidinone motif with and compounds but differs in the benzamide-linked substituents.
- The phenylcarbamoyl group in the target compound distinguishes it from AH-7921’s dimethylamino-cyclohexylmethyl group, which is associated with opioid activity .
Bioactivity and Pharmacological Effects
Analysis :
- The phenylcarbamoyl-benzamide scaffold in demonstrated potent cytotoxicity (IC80: 0.8 mM), suggesting the target compound may exhibit similar activity if the thiazolidinone moiety synergizes with this group .
- AH-7921’s opioid activity highlights the pharmacological impact of cyclohexyl-linked benzamides, though its dimethylamino group contrasts with the target’s phenylcarbamoyl, likely altering receptor selectivity .
ADMET and Toxicity
Biological Activity
3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-N-[1-(phenylcarbamoyl)cyclohexyl]benzamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. Thiazolidinones are known for their diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiazolidinone ring, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including the compound . The biological evaluation typically involves assessing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various pathogens.
Key Findings:
- Antibacterial Activity : The compound has shown significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study evaluating related thiazolidinone derivatives, compounds exhibited MIC values ranging from 10.7 to 21.4 μmol/mL against different bacterial pathogens .
- Antifungal Activity : The compound's antifungal potential was also evaluated. In related research, certain derivatives demonstrated effective antifungal activity against species like Candida albicans and Aspergillus niger, with some compounds showing better efficacy than standard antifungal agents like fluconazole .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Pathogen |
|---|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 | S. aureus |
| 4p | - | - | C. albicans |
| 3h | - | - | A. niger |
The mechanism by which thiazolidinones exert their antimicrobial effects is thought to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. Additionally, molecular docking studies suggest that these compounds may bind effectively to target enzymes involved in bacterial growth .
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer properties. The structural features of these compounds contribute to their ability to inhibit cancer cell proliferation.
Case Studies:
- Inhibition of Cancer Cell Lines : In vitro studies have demonstrated that specific thiazolidinone derivatives can significantly inhibit the growth of various cancer cell lines, including breast and colon cancer cells .
- Mechanistic Insights : Research indicates that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Q & A
Q. Table 1: Synthesis Conditions for Analogous Thiazolidinone Derivatives
| Compound Substituent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Fluorophenyl | EtOH | 179–182 | 73 | |
| 2,6-Difluorophenyl | EtOH | 208 | 62 | |
| 2-Chlorophenyl | EtOH | 212–213 | 60 |
Advanced: What crystallographic tools are recommended for resolving structural ambiguities in this compound?
Methodological Answer:
For high-resolution structural determination:
- Structure Solution: Use SHELXD (direct methods) or SIR97 (dual-space algorithms) for phase determination .
- Refinement: Employ SHELXL for least-squares refinement, especially for handling twinned data or high-resolution structures .
- Validation: Cross-validate hydrogen bonding and torsion angles using WinGX and visualize with ORTEP-3 for graphical representation .
- Common Pitfalls: Address data contradictions (e.g., residual electron density peaks) by adjusting occupancy ratios or thermal displacement parameters .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- H/C NMR: Assign peaks based on substituent-induced chemical shifts (e.g., thiazolidinone carbonyl at ~170 ppm, cyclohexyl protons at 1.2–2.1 ppm) .
- IR Spectroscopy: Confirm the 4-oxo-thiazolidinone ring via C=O stretches at 1680–1720 cm and N–H bends at 3200–3400 cm .
- Mass Spectrometry: Use ESI-MS to validate molecular ion peaks and fragmentation patterns (e.g., loss of phenylcarbamoyl groups) .
Advanced: How can researchers evaluate the antimicrobial activity of this compound?
Methodological Answer:
- Assay Design:
- Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution .
- Determine MIC (Minimum Inhibitory Concentration) and MBC/MFC (Minimum Bactericidal/Fungicidal Concentration) in μmol/mL .
- Key Findings from Analogues:
- Fluorinated derivatives (e.g., 4d) show enhanced activity (MIC: 10.7–21.4 μmol/mL) due to increased lipophilicity .
- Chlorine substituents improve binding to microbial enzyme active sites (docking studies confirm interactions with C. albicans sterol demethylase) .
Q. Table 2: Antimicrobial Activity of Select Analogues
| Compound | MIC (μmol/mL) | Target Organism | Mechanism Insights |
|---|---|---|---|
| 4d | 10.7–21.4 | S. aureus | Membrane disruption |
| 4p | 18.2–35.1 | C. albicans | Ergosterol synthesis inhibition |
| 3h | 22.5–40.2 | E. coli | DNA gyrase binding |
Advanced: How can computational docking elucidate structure-activity relationships (SAR)?
Methodological Answer:
- Target Selection: Prioritize enzymes like bacterial topoisomerase II or fungal CYP51 based on structural homology .
- Software: Use AutoDock Vina or Schrödinger Suite for flexible ligand-receptor docking.
- Parameters:
- Set grid boxes to encompass active sites (e.g., 25 Å for CYP51).
- Validate poses via RMSD clustering and compare with experimental MIC data .
- Key Interactions:
- Hydrophobic contacts between the phenylcarbamoyl group and enzyme pockets.
- Hydrogen bonds between the thiazolidinone carbonyl and catalytic residues .
Basic: What purification strategies are effective for this compound?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures for high-purity crystals .
- Flash Chromatography: Apply silica gel (60–120 mesh) with gradient elution (hexane/EtOAc) for polar derivatives .
- HPLC: Use C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks .
Advanced: How to resolve crystallographic data contradictions in polymorphic forms?
Methodological Answer:
- Data Collection: Use synchrotron radiation for high-resolution datasets (<1.0 Å) to detect minor polymorphic variations .
- Refinement: In SHELXL , employ TWIN/BASF commands to model twinning and anisotropic displacement parameters for disordered atoms .
- Validation: Cross-check with PLATON for symmetry violations and Mercury for packing diagram analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
